molecular formula C20H21NO4 B13055189 (+/-)-Dicentrine CAS No. 26110-43-0

(+/-)-Dicentrine

Cat. No.: B13055189
CAS No.: 26110-43-0
M. Wt: 339.4 g/mol
InChI Key: YJWBWQWUHVXPNC-UHFFFAOYSA-N
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Description

(+/-)-Dicentrine is a naturally occurring aporphine alkaloid found in various plant species, particularly in the Lauraceae family. It has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Dicentrine typically involves several steps, starting from simple aromatic compounds. One common synthetic route includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde to form the aporphine skeleton. This is followed by various functional group modifications to yield the final product. Reaction conditions often involve acidic or basic catalysts and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods. Extraction involves isolating the compound from plant materials using solvents like ethanol or methanol, followed by purification steps such as chromatography. Synthetic methods, on the other hand, are optimized for scalability, often using automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Dicentrine undergoes several types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

(+/-)-Dicentrine has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex alkaloids.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (+/-)-Dicentrine involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of certain kinases and phosphatases, leading to altered cellular signaling pathways. Additionally, it can bind to DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

(+/-)-Dicentrine is unique among aporphine alkaloids due to its specific structural features and pharmacological profile. Similar compounds include:

    Boldine: Another aporphine alkaloid with antioxidant and anti-inflammatory properties.

    Glaucine: Known for its bronchodilator and anti-inflammatory effects.

    Nuciferine: Exhibits anti-diabetic and anti-obesity activities.

These compounds share some pharmacological activities with this compound but differ in their specific molecular targets and mechanisms of action, highlighting the uniqueness of this compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWBWQWUHVXPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120046
Record name 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26110-43-0
Record name 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26110-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicentrine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026110430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICENTRINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3IJ5DN3JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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